molecular formula C7H7IO2S B3385683 Benzene, [(iodomethyl)sulfonyl]- CAS No. 65492-21-9

Benzene, [(iodomethyl)sulfonyl]-

Cat. No.: B3385683
CAS No.: 65492-21-9
M. Wt: 282.1 g/mol
InChI Key: SHTPBMHHFXLYFX-UHFFFAOYSA-N
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Description

"Benzene, [(iodomethyl)sulfonyl]-" is a hypothetical or understudied aromatic compound featuring a benzene ring substituted with a sulfonyl group (-SO₂-) attached to an iodomethyl (-CH₂I) moiety. Its molecular formula is C₇H₇IO₂S, with a calculated molecular weight of ~282.07 g/mol.

Sulfonyl-containing compounds are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and biological activity . The iodomethyl group may confer unique electronic and steric effects, influencing reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

iodomethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTPBMHHFXLYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474194
Record name Benzene, [(iodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65492-21-9
Record name Benzene, [(iodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)sulfonyl]- typically involves the reaction of benzene with iodomethane and a sulfonylating agent. One common method includes the use of sodium sulfinate and iodomethane under specific conditions to introduce the iodomethyl and sulfonyl groups onto the benzene ring .

Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)sulfonyl]- may involve large-scale sulfonylation and iodination processes, utilizing optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(iodomethyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium or other transition metals for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield benzene derivatives with various functional groups replacing the iodine atom .

Scientific Research Applications

Benzene, [(iodomethyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(iodomethyl)sulfonyl]- involves its reactivity with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares "Benzene, [(iodomethyl)sulfonyl]-" with structurally related sulfonyl derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Benzene, [(iodomethyl)sulfonyl]- - C₇H₇IO₂S ~282.07 Iodomethyl sulfonyl Hypothetical; expected high polarity due to iodine. Likely reactive in substitutions.
Benzene sulfonyl chloride - C₆H₅ClO₂S 176.62 Chloride sulfonyl Reactive intermediate; hydrolyzes to toxic gases. Used in agrochemical synthesis .
Benzene,[(2-phenylethynyl)sulfonyl]- 5324-64-1 C₁₄H₁₀O₂S 242.29 Phenylethynyl sulfonyl Stable sulfone; used in electrochemical cross-coupling reactions .
4-Chlorophenyl methyl sulfone BD23328 C₇H₇ClO₂S 190.65 Chlorophenyl methyl sulfone High purity (98%); used as a reference standard .
Benzenesulfonamide derivatives - Varies Varies Amine-substituted Exhibit enzyme inhibition (e.g., AChE, CA I/II) depending on substituents .

Key Observations :

  • Reactivity : Sulfonyl chlorides (e.g., benzene sulfonyl chloride) are highly reactive toward amines and water, forming sulfonamides or releasing toxic gases . The iodomethyl group in the target compound may enhance leaving-group ability in nucleophilic substitutions compared to chloride.
  • Biological Activity : Sulfonamides with bulky substituents (e.g., N-butyl, leucinate) show selective inhibition of carbonic anhydrase isoforms . The iodomethyl group’s steric bulk might similarly influence binding affinity.

Biological Activity

Benzene, [(iodomethyl)sulfonyl] (CAS Number: 68411-46-1), is an organosulfur compound that has garnered attention due to its potential biological activities. This compound features a benzene ring substituted with an iodomethyl and a sulfonyl group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Benzene, [(iodomethyl)sulfonyl]- is characterized by the following structural features:

  • Molecular Formula : C7H8I2O2S
  • Molecular Weight : 320.12 g/mol
  • Functional Groups : Iodomethyl (-CH2I) and sulfonyl (-SO2-) groups

Biological Activity Overview

The biological activity of Benzene, [(iodomethyl)sulfonyl]- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups can exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl-substituted benzene compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

Studies have suggested that benzene derivatives, particularly those with halogen substitutions like iodine, may possess anticancer properties. The incorporation of iodine can enhance the reactivity of the compound, potentially leading to interactions with DNA or other cellular targets that disrupt cancer cell proliferation.

3. Enzyme Inhibition

Benzene, [(iodomethyl)sulfonyl]- may act as an inhibitor for specific enzymes involved in metabolic processes. For example, compounds with similar structures have been investigated for their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits inhibitory effects against Gram-positive and Gram-negative bacteria ,
AnticancerPotential to disrupt cancer cell growth through DNA interaction ,
Enzyme InhibitionInhibits key enzymes in inflammatory pathways ,

Case Study: Antimicrobial Activity

In a study evaluating various sulfonyl compounds, Benzene, [(iodomethyl)sulfonyl]- was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, suggesting effective antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in treatment.

Case Study: Anticancer Mechanism

A recent investigation focused on the cytotoxic effects of Benzene, [(iodomethyl)sulfonyl]- on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies revealed potential binding interactions with the active sites of proteins involved in cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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